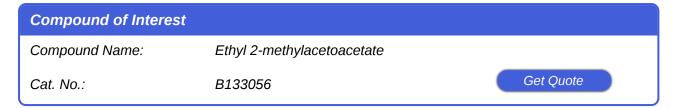


An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Methylacetoacetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylacetoacetate (CAS No. 609-14-3), also known as ethyl 2-methyl-3-oxobutanoate, is a versatile β -keto ester that serves as a crucial intermediate in a wide range of chemical syntheses. Its unique molecular structure, featuring both keto and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key reactions, supported by spectroscopic data and mechanistic diagrams.

Chemical and Physical Properties

Ethyl 2-methylacetoacetate is a colorless to light yellow liquid with a fruity, vinegar-like odor. [1] It is miscible with many organic solvents but has low solubility in water.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of Ethyl 2-Methylacetoacetate



Property	Value	Reference
CAS Number	609-14-3	[4][5]
Molecular Formula	C7H12O3	[4][5]
Molecular Weight	144.17 g/mol	[4][5]
Appearance	Colorless to light yellow liquid	[1]
Odor	Fruity, vinegar-like	[1]
Boiling Point	187 °C (lit.)	[4]
Melting Point	-45 °C	[4]
Density	1.019 g/mL at 25 °C (lit.)	[4]
Refractive Index (n20/D)	1.418 (lit.)	[4]
Flash Point	63 °C (145.4 °F) - closed cup	[4]
Vapor Pressure	0.7 ± 0.4 mmHg at 25°C	[4]
Solubility	Insoluble in water; Soluble in benzene, xylene, chloroform, and methanol.[2][3]	[2][3]

Table 2: Spectroscopic Data for Ethyl 2-Methylacetoacetate

Spectroscopy	Data	
¹ H NMR	(Predicted) δ (ppm): 4.19 (q, 2H, -OCH ₂ CH ₃), 3.45 (q, 1H, -CH(CH ₃)-), 2.20 (s, 3H, -C(O)CH ₃), 1.35 (d, 3H, -CH(CH ₃)-), 1.27 (t, 3H, -OCH ₂ CH ₃)	
¹³ C NMR	(Predicted) δ (ppm): 202.5 (C=O, ketone), 170.5 (C=O, ester), 61.5 (-OCH ₂ -), 51.0 (-CH-), 28.0 (-C(O)CH ₃), 14.0 (-OCH ₂ CH ₃), 12.5 (-CH(CH ₃)-)	
IR Spectroscopy	(Predicted) ν (cm ⁻¹): ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1720 (C=O ketone stretch), ~1200-1100 (C-O stretch)	



Note: The NMR and IR data are predicted based on typical chemical shifts for the functional groups present in the molecule and may vary slightly depending on the solvent and experimental conditions.

Synthesis and Purification

The most common method for the synthesis of **ethyl 2-methylacetoacetate** is the alkylation of the enolate of ethyl acetoacetate with a methylating agent, such as methyl iodide or dimethyl sulfate.

Experimental Protocol: Synthesis of Ethyl 2-Methylacetoacetate

This protocol is based on the general procedure for the alkylation of β -keto esters.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide
- · Methyl iodide
- Absolute ethanol
- · Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

 Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. The solution is then cooled in an ice bath. Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution with stirring to form the sodium enolate.

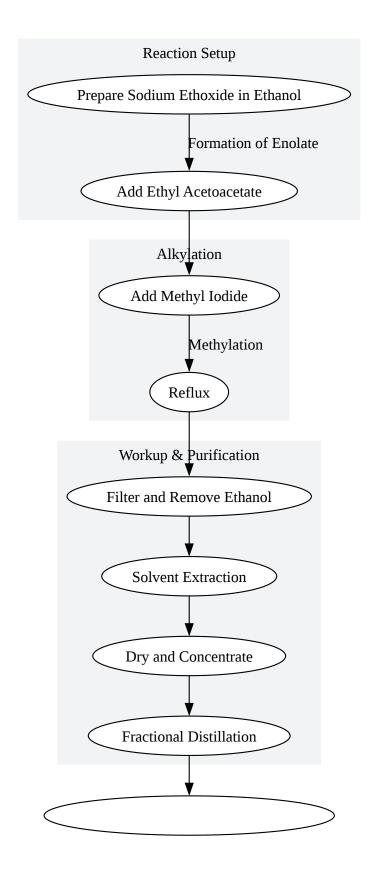






- Alkylation: Methyl iodide is added dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure complete reaction.
- Workup: The reaction mixture is cooled, and the precipitated sodium iodide is removed by
 filtration. The ethanol is removed from the filtrate by distillation. The residue is then dissolved
 in diethyl ether and washed with water and then with a saturated aqueous sodium chloride
 solution.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ethyl 2-methylacetoacetate is then purified by fractional distillation under reduced pressure.





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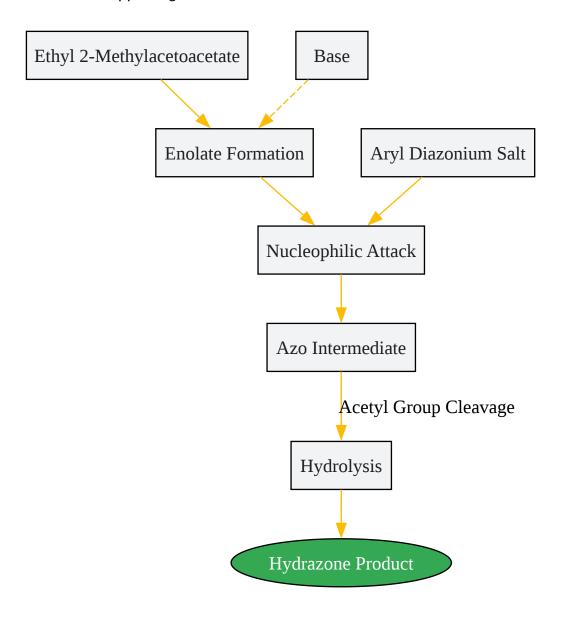
Caption: Mechanism of the Pechmann condensation.



3.2 Japp-Klingemann Reaction

This reaction is used to synthesize hydrazones from β -keto esters and aryl diazonium salts. When **ethyl 2-methylacetoacetate** is used, the reaction proceeds with the cleavage of the acetyl group to form the corresponding hydrazone of ethyl pyruvate.

Reaction Mechanism: Japp-Klingemann Reaction



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Caption: Mechanism of the Japp-Klingemann reaction.

3.3 Other Applications



Ethyl 2-methylacetoacetate is also utilized in:

• The synthesis of multisubstituted aromatic compounds catalyzed by rhenium. [6]* The total synthesis of natural products such as chlorotonil A and yangjinhualine A. [6]* The production of insecticides, notably as an intermediate in the synthesis of Pirimicarb. [4]

Safety and Handling

Ethyl 2-methylacetoacetate is a combustible liquid and should be handled with appropriate safety precautions. [4]It can cause skin and serious eye irritation. [5] Table 3: Safety Information

Parameter	Information	Reference
GHS Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[5]
Storage	Keep in a dry, cool, and well- ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame.	[1]
Incompatible Materials	Strong oxidizing agents, Strong bases	[1]
Personal Protective Equipment (PPE)	Eyeshields, Gloves, type ABEK (EN14387) respirator filter	[1]

Conclusion

Ethyl 2-methylacetoacetate is a highly valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in a variety of important organic reactions, including the Pechmann condensation and the Japp-Klingemann reaction, underscores its significance in synthetic organic chemistry. The experimental protocols and



safety information provided in this guide are intended to assist researchers and professionals in the safe and effective use of this compound in their work.

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References

- 1. Ethyl 2-methylacetoacetate | C7H12O3 | CID 701 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-methylacetoacetate synthesis chemicalbook [chemicalbook.com]
- 3. Ethyl 2-methylacetoacetate(609-14-3) IR Spectrum [m.chemicalbook.com]
- 4. Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR [m.chemicalbook.com]
- 5. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
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